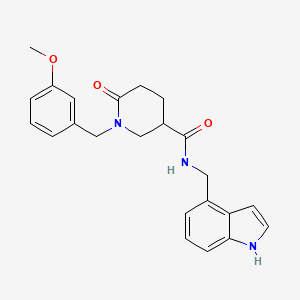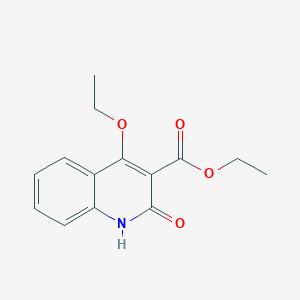
N-(1H-indol-4-ylmethyl)-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-indol-4-ylmethyl)-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide, also known as INDOL, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of N-(1H-indol-4-ylmethyl)-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide involves the inhibition of various enzymes and signaling pathways. N-(1H-indol-4-ylmethyl)-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation. Furthermore, N-(1H-indol-4-ylmethyl)-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1H-indol-4-ylmethyl)-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide are diverse and complex. N-(1H-indol-4-ylmethyl)-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of cancer cell growth. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(1H-indol-4-ylmethyl)-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
実験室実験の利点と制限
One of the advantages of using N-(1H-indol-4-ylmethyl)-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide in lab experiments is its potential therapeutic applications. N-(1H-indol-4-ylmethyl)-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide has been found to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties, which make it a promising candidate for drug development. However, one of the limitations of using N-(1H-indol-4-ylmethyl)-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of N-(1H-indol-4-ylmethyl)-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide. One area of research is the development of N-(1H-indol-4-ylmethyl)-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide derivatives with improved solubility and efficacy. Another area of research is the investigation of the potential of N-(1H-indol-4-ylmethyl)-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegeneration. Furthermore, the mechanism of action of N-(1H-indol-4-ylmethyl)-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide needs to be further elucidated to understand its biochemical and physiological effects.
合成法
The synthesis method of N-(1H-indol-4-ylmethyl)-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide involves the reaction of 3-methoxybenzylamine, indole-4-carboxaldehyde, and 6-oxopiperidine-3-carboxylic acid in the presence of acetic acid and sodium triacetoxyborohydride. This reaction yields N-(1H-indol-4-ylmethyl)-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide as a white solid with a purity of over 95%.
科学的研究の応用
N-(1H-indol-4-ylmethyl)-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties. N-(1H-indol-4-ylmethyl)-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(1H-indol-4-ylmethyl)-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
特性
IUPAC Name |
N-(1H-indol-4-ylmethyl)-1-[(3-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-29-19-6-2-4-16(12-19)14-26-15-18(8-9-22(26)27)23(28)25-13-17-5-3-7-21-20(17)10-11-24-21/h2-7,10-12,18,24H,8-9,13-15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFHABOQJUEWEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CC(CCC2=O)C(=O)NCC3=C4C=CNC4=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-4-ylmethyl)-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3,5-dimethoxybenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B6082846.png)
![ethyl {[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}carbamate](/img/structure/B6082848.png)
![2-{1-(2-ethoxybenzyl)-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6082856.png)
![4-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6082862.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-4-methoxy-3-nitrobenzamide](/img/structure/B6082877.png)
![1-(cyclopropylmethyl)-3-{[(5-fluoro-2-methylbenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6082881.png)

![1-ethyl-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6082892.png)
![1-cyclopropyl-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6082900.png)
![N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide](/img/structure/B6082916.png)
![5,7-diisopropyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B6082941.png)
![1-(4-fluorophenyl)-4-[1-(5-methoxy-2-furoyl)-3-piperidinyl]piperazine](/img/structure/B6082945.png)

![N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide](/img/structure/B6082962.png)